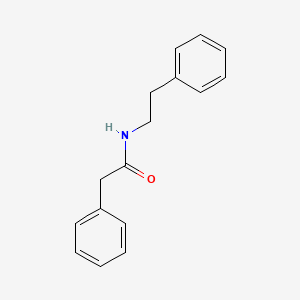

N-苯乙基-2-苯乙酰胺

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves various chemical reactions tailored to introduce specific functional groups or modify existing ones to achieve the desired compound. For example, the microwave-assisted synthesis approach has been utilized for efficient and rapid synthesis, as demonstrated in the production of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, highlighting the method's advantages in yield and environmental friendliness (Ghazzali et al., 2012). Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a combination of specific reactants and conditions, showcasing the diversity of synthesis pathways (Sharma et al., 2018).

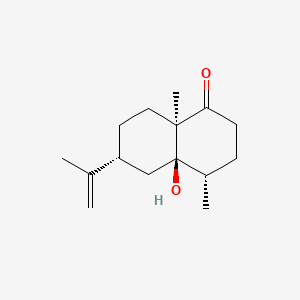

Molecular Structure Analysis

Detailed vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis, have been conducted to understand the molecular structure of related compounds, such as N-(phenyl)-2,2-dichloroacetamide derivatives. These studies reveal insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecules, contributing to a deeper understanding of how molecular structure influences chemical behavior and interactions (Choudhary et al., 2013).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by substitutions on the phenyl ring or modifications to the acetamide group, affecting the compound's electrophilic and nucleophilic sites, as illustrated in the synthesis and analysis of 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide (Khanum et al., 2022).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications and handling. For instance, the crystal structure analysis of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provided insights into the compound's solid-state characteristics, including hydrogen bonding patterns and molecular packing (Marinova et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards nucleophiles or electrophiles, and stability, are fundamental to understanding the behavior of acetamide derivatives in various environments and reactions. The determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives underscores the importance of these properties in predicting the compound's chemical behavior (Duran & Canbaz, 2013).

科学研究应用

在癌症研究中诱导凋亡

N-苯乙基-2-苯乙酰胺(NPPA),源自Xenorhabdus nematophilus,已被研究其在诱导癌细胞凋亡方面的能力。一项2003年的研究发现,NPPA对U937细胞(一种人类癌细胞系)的细胞增殖和存活具有显著的抑制作用。观察到NPPA通过半胱氨酸蛋白酶-3激活、细胞色素c释放和由半胱氨酸依赖性钙蛋白酶激活介导的Bax裂解来诱导凋亡(Hwang et al., 2003)。

CB2受体反向激动剂和破骨细胞抑制剂

N,N'-((4-(二甲氨基)苯基)亚甲基)双(2-苯乙酰胺),N-苯乙基-2-苯乙酰胺的衍生物,被确定为一类新的CB2受体反向激动剂。发现该化合物及其衍生物对CB2受体具有高结合亲和力和选择性,并显著抑制破骨细胞形成,暗示其在抗骨质疏松治疗中的潜在用途(Yang et al., 2012)。

合成化学

在合成化学中,N-苯乙基-2-苯乙酰胺已被用作各种反应的底物。例如,一项研究证明了其在微波辐射下的苄基化反应,这对于合成各种有机化合物具有重要意义(Mijin et al., 2008)。

雌激素样效应

一项研究调查了与N-苯乙基-2-苯乙酰胺相关的化合物2-苯乙酰胺的雌激素样效应。该化合物从Lepidium apetalum的种子中分离出来,并显示促进MCF-7细胞增殖,暗示其在治疗围绝经期综合征中的潜在应用(Zeng et al., 2018)。

生物活性预测

包括N-苯乙基-2-苯乙酰胺在内的N-取代-2-苯乙酰胺衍生物已被研究其广泛的生物活性。一项研究使用定量结构-保留关系(QSRR)基于这些化合物的色谱保留行为来预测这些化合物的生物性能(Vaštag等,2014)。

抗癌药物开发

为开发新型抗癌药物而设计和合成的一系列2-苯氧基-N-苯乙酰胺在人类癌细胞系中显示出中等细胞毒性。该系列中的一些化合物表现出强效的抗增殖活性,表明N-苯乙基-2-苯乙酰胺衍生物在癌症治疗中的潜力(Shan et al., 2016)。

作用机制

Target of Action

N-Phenethyl-2-Phenylacetamide, also known as N-(2-Phenylethyl)-phenylacetamide, is a compound with a molecular formula of C16H17NO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

One study suggests that it has strong inhibitory effects on cell proliferation and viability, and it induces apoptosis in u937 cells . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The compound’s role in inducing apoptosis suggests that it may influence pathways related to cell growth and death . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

N-Phenethyl-2-Phenylacetamide has been shown to inhibit cell proliferation and induce apoptosis in U937 cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating damaged or unnecessary cells. Therefore, the compound’s action could potentially be used for therapeutic purposes, particularly in conditions characterized by uncontrolled cell growth.

Action Environment

The action, efficacy, and stability of N-Phenethyl-2-Phenylacetamide can be influenced by various environmental factors. For instance, a study on similar compounds suggests that they can act as corrosion inhibitors for copper, indicating that their action can be influenced by the presence of certain metal ions . .

安全和危害

属性

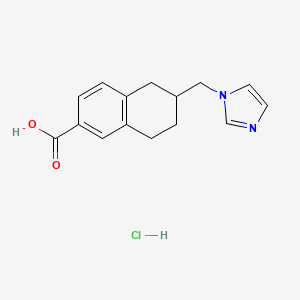

IUPAC Name |

2-phenyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBNUYNEAQHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203036 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5460-60-6 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenethyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism by which NPPA induces apoptosis in U937 cells?

A1: The research primarily suggests that NPPA induces apoptosis in U937 cells through the intrinsic apoptotic pathway. [] This involves the accumulation of cytochrome c in the cytosol, which subsequently activates caspase-3. [] This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase, ultimately resulting in apoptotic cell death. []

Q2: Does NPPA interact with any specific proteins during the induction of apoptosis?

A2: Yes, the study indicates that NPPA influences the expression and activity of several key apoptotic proteins. Notably, NPPA treatment led to the down-regulation of XIAP, an inhibitor of apoptosis. [] Furthermore, NPPA treatment resulted in the cleavage of Bax, a pro-apoptotic protein, and this cleavage was found to be mediated by calpain, a calcium-dependent protease. [] Interestingly, the activation of calpain appears to be dependent on caspase activity, suggesting a complex interplay between these proteins during NPPA-induced apoptosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。